![molecular formula C8H10N4 B2926634 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺 CAS No. 1500166-05-1](/img/structure/B2926634.png)

2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

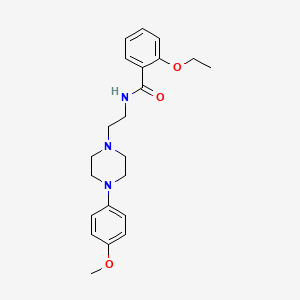

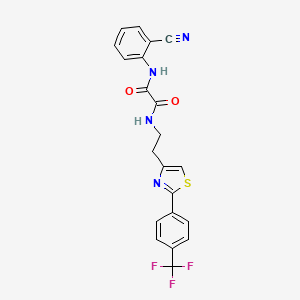

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . The empirical formula is C6H5N3 . It is used in early discovery research .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study reported the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine has been characterized using spectral and elemental analyses . The InChI code is 1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Chemical Reactions Analysis

While specific chemical reactions involving 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine are not detailed in the search results, studies have reported on the chemical reactions of related pyrrolo[2,3-d]pyrimidine derivatives .Physical and Chemical Properties Analysis

The molecular weight of 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine is 162.19 . More detailed physical and chemical properties are not provided in the search results.科学研究应用

新型合成技术

开发了一种四步合成的新型 (S)-1-(杂芳基)乙胺,包括类似于 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺的衍生物。该方法涉及衍生的炔酮与脒和 α-氨基唑环化,随后酸解去除 Boc 基团和立体选择性催化氢化,从而导致嘧啶环饱和。该过程对于产生各种杂芳基乙胺以用于进一步的研究应用至关重要 (Svete 等,2015)。

区域选择性合成

吡咯并[2,3-d]嘧啶衍生物的区域选择性合成证明了 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺在形成生物学重要化合物中的多功能性。该合成展示了在药物发现和化学生物学中创造具有不同生物活性的各种衍生物的潜力,突出了该化合物在药物发现和化学生物学中的效用 (Majumdar 等,2005)。

催化应用

可持续的催化吡咯合成表明了 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺等衍生物在绿色化学中的应用。该方法涉及通过 C-N 和 C-C 键形成脱氧和连接仲醇和氨基醇,展示了该化合物在环境友好型合成工艺中的作用 (Michlik & Kempe,2013)。

抗氧化特性

新型双(2-(嘧啶-2-基)乙氧基)烷烃的合成和光谱表征突出了嘧啶衍生物(包括 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺)在展示有希望的抗氧化活性方面的潜力。此类特性对于开发针对氧化应激相关疾病的治疗剂至关重要 (Rani 等,2012)。

DNA 结合和核酸酶活性

与 2-(7H-吡咯并[2,3-d]嘧啶-5-基)乙胺相关的三齿配体的 Cu(II) 配合物的研究显示出显着的 DNA 结合倾向和核酸酶活性。这些发现为基于 DNA 相互作用机制开发新的治疗剂开辟了道路,强调了该化合物在药物化学中的相关性 (Kumar 等,2012)。

作用机制

Target of Action

The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with several targets. It has been reported to inhibit P21-Activated Kinase 4 (PAK4) , Protein Kinase B (PKB or Akt) , Receptor-Interacting Protein Kinase 1 (RIPK1) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in various cellular processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its targets mainly through competitive inhibition . It forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor could enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is frequently deregulated in cancer . It also affects the p21-activated kinases (PAKs) signaling pathway , which is associated with a variety of cancers .

Pharmacokinetics

The compound has shown to have good kinase selectivity and potent inhibitory activity with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . .

Result of Action

The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It also showed potent activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

生化分析

Biochemical Properties

The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Receptor-Interacting Protein Kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction suggests that the compound may play a role in regulating necroptosis, a form of programmed cell death .

Cellular Effects

In cellular contexts, 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been shown to have significant effects. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound may have potential therapeutic applications in conditions where necroptosis is a factor.

Molecular Mechanism

The molecular mechanism of action of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine involves its interaction with RIPK1. The compound potently inhibits RIPK1, which is a key regulator of necroptosis . By inhibiting RIPK1, the compound can prevent the initiation of necroptosis and thereby protect cells from this form of cell death .

属性

IUPAC Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOXKYJIVJBIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)

![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)

![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)

![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)